molecular formula C7H14N2O B2680995 3,5,6-Trimethylpiperazin-2-one CAS No. 84688-49-3

3,5,6-Trimethylpiperazin-2-one

Cat. No. B2680995
CAS RN: 84688-49-3
M. Wt: 142.202
InChI Key: LMUBSPZMKUPTFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5,6-Trimethylpiperazin-2-one is a chemical compound with the molecular formula C7H14N2O . It has a molecular weight of 142.20 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5,6-Trimethylpiperazin-2-one are not explicitly mentioned in the available literature. Typically, these would include properties like solubility, melting point, boiling point, density, and reactivity .

Scientific Research Applications

Arylpiperazines and Serotonin Receptors

Arylpiperazines, including compounds structurally related to 3,5,6-Trimethylpiperazin-2-one, have been extensively studied for their interactions with 5-HT (serotonin) receptors. These compounds are known for their moderate to high affinity towards 5-HT3 serotonin receptors, indicating their potential utility in understanding and manipulating serotonin signaling pathways for therapeutic applications. Notably, structure-activity relationship studies have shed light on the binding characteristics of arylpiperazines, revealing the importance of specific substituents in enhancing affinity and selectivity towards serotonin receptors (Dukat et al., 1996).

Novel Ligands and Receptor Interaction

Continued research has led to the development of novel arylpiperazine derivatives with potent 5-HT3 receptor affinity, indicating the versatility of these compounds in designing ligands for specific receptor subtypes. These studies also highlight the role of structural modifications in achieving high affinity and selectivity, which is crucial for therapeutic agent development. One such study introduced lipophilic probes into arylpiperazine derivatives, resulting in compounds with subnanomolar 5-HT3 receptor affinity, showcasing the potential for creating more effective serotonin receptor ligands (Cappelli et al., 2005).

Safety and Hazards

Specific safety and hazard information for 3,5,6-Trimethylpiperazin-2-one is not available from the search results. For any chemical compound, it’s important to refer to its Material Safety Data Sheet (MSDS) for comprehensive safety and hazard information .

properties

IUPAC Name

3,5,6-trimethylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-4-5(2)9-7(10)6(3)8-4/h4-6,8H,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUBSPZMKUPTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)C(N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

138.5 g (1.95 moles) of acetaldehyde cyanohydrin were added dropwise to a solution of 176 g (2 moles) of 2,3-diaminobutane in 250 ml of water, with cooling at 25° C. The mixture was then heated at the boil for 8 hours, until no more ammonia was split off. The reaction mixture was then distilled under reduced pressure to give 200 g (72% of theory) of 2,5,6-trimethyl-3-oxo-piperazine of boiling point 123° C./0.5 mbar.
Quantity
138.5 g
Type
reactant
Reaction Step One
Quantity
176 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.